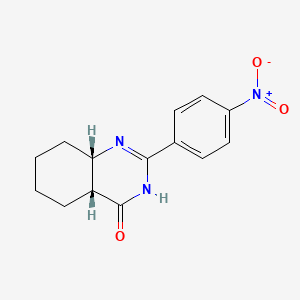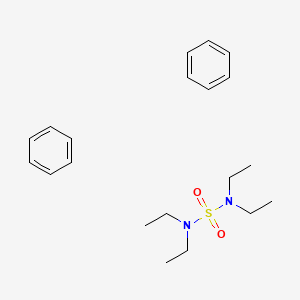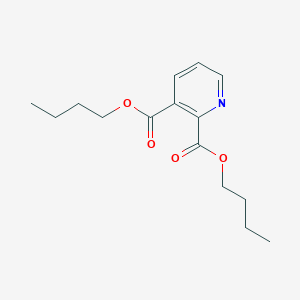
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,2-dimethoxy-2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction yields this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and catalysts. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group or the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Applications De Recherche Scientifique
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: Shares the tert-butyl group but lacks the dimethoxy-phenylethyl substitution.
1,4-Dimethoxybenzene: Contains the dimethoxy groups but lacks the tert-butyl and phenylethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Similar in having tert-butyl groups but differs in the overall structure and substitution pattern.
Uniqueness: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
63096-68-4 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C20H26O2/c1-20(2,3)17-13-11-16(12-14-17)19(22-5)18(21-4)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3 |
Clé InChI |
ZYTIMFYTGSCQNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


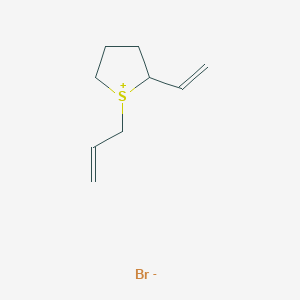
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
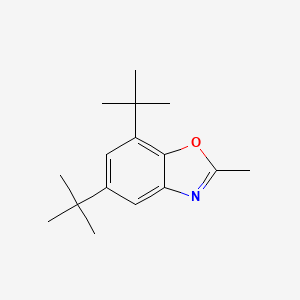
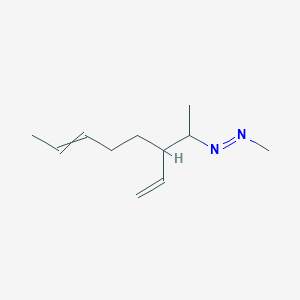
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)


![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)


